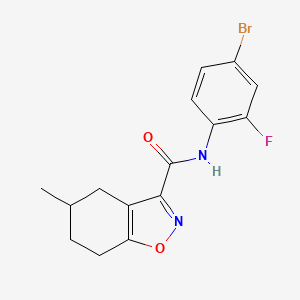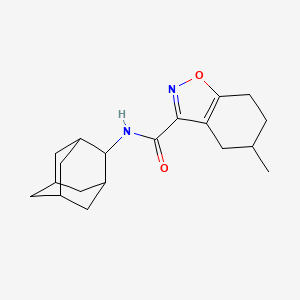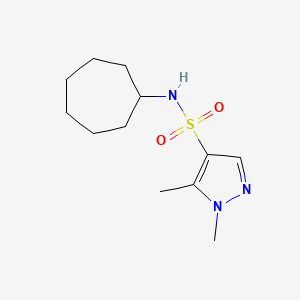![molecular formula C18H20BrN3OS B4366021 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-cyclohexylacetamide](/img/structure/B4366021.png)
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-cyclohexylacetamide
Overview
Description
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-cyclohexylacetamide, also known as BRD-9876, is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of thioamides and has been found to have potential therapeutic applications in various diseases.
Mechanism of Action
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-cyclohexylacetamide exerts its therapeutic effects by inhibiting the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. Bromodomains are protein domains that recognize acetylated lysine residues on histones, which are involved in the regulation of chromatin structure and gene expression. 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-cyclohexylacetamide binds to the bromodomain and prevents it from interacting with acetylated lysine residues, thereby inhibiting the activity of the protein.
Biochemical and Physiological Effects:
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-cyclohexylacetamide has been shown to have potent anti-proliferative effects on cancer cells and can induce cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-cyclohexylacetamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-cyclohexylacetamide has several advantages for lab experiments. It is a potent inhibitor of bromodomain-containing proteins and can be used to study the role of these proteins in various diseases. It has also been shown to have therapeutic potential in various diseases, making it a promising candidate for drug development. However, 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-cyclohexylacetamide has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, its potency and selectivity for specific bromodomains may vary depending on the experimental conditions.
Future Directions
There are several future directions for the study of 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-cyclohexylacetamide. One direction is to further investigate its therapeutic potential in various diseases such as cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail, including its selectivity for specific bromodomains and its effects on gene expression. In addition, it may be possible to modify the structure of 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-cyclohexylacetamide to improve its potency and selectivity, making it a more effective therapeutic agent. Finally, it may be possible to develop new compounds based on the structure of 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-cyclohexylacetamide that have even greater therapeutic potential.
Scientific Research Applications
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-cyclohexylacetamide has been shown to have potent anti-proliferative effects on cancer cells and can induce cell cycle arrest and apoptosis. In addition, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-cyclohexylacetamide has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3OS/c19-14-8-6-13(7-9-14)16-10-11-20-18(22-16)24-12-17(23)21-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIICAGDCMGIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-butyl-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4365944.png)
![N-butyl-2-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B4365950.png)
![methyl 2-{[({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4365974.png)

![methyl 2-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4365982.png)
![N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365988.png)
![N-(pentafluorophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4365994.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4366002.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4366005.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4366014.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B4366020.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B4366030.png)

